molecular formula C25H18N4OS B4678393 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B4678393
M. Wt: 422.5 g/mol
InChI Key: MFZLKZPSNXJSDD-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide (BTQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities. BTQ has been found to exhibit promising properties as an anticancer agent, making it a subject of interest in the field of oncology.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth and survival, and its dysregulation is commonly observed in cancer cells. This compound has been found to inhibit the phosphorylation of Akt and mTOR, leading to the downregulation of downstream targets involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis in cancer cells without affecting normal cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. It exhibits low toxicity towards normal cells, making it a viable candidate for in vitro and in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One potential area of investigation is the development of novel formulations that can enhance its solubility and bioavailability. Additionally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of this compound and to identify potential biomarkers for patient selection. Overall, this compound has significant potential as a novel anticancer agent and warrants further investigation.

Scientific Research Applications

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been found to exhibit cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4OS/c30-24(27-25-29-28-23(31-25)15-17-9-3-1-4-10-17)20-16-22(18-11-5-2-6-12-18)26-21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZLKZPSNXJSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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